molecular formula C12H10FNO3 B11765479 Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B11765479
M. Wt: 235.21 g/mol
InChI Key: FJEZPEGSDJPUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a fluorophenyl group and a methyloxazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate
  • Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate
  • Methyl 2-(4-methylphenyl)-5-methyloxazole-4-carboxylate

Uniqueness

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.

  • Molecular Formula : C12H10FNO3
  • Molecular Weight : Approximately 235.22 g/mol
  • Melting Point : 70-72 °C
  • Appearance : Yellow solid

The compound features a methyloxazole ring and a fluorophenyl substituent, which may enhance its biological activity by improving bioavailability and metabolic stability due to the presence of the fluorine atom.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. These methods typically involve the condensation of appropriate precursors followed by carboxylation reactions. The efficiency of these methods allows for the compound's use in various biological evaluations.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have evaluated its effects against several cancer cell lines, including:

  • HepG2 (liver cancer)
  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

For instance, a study demonstrated that compounds with similar structures induced cell cycle arrest at the G2-M phase and exhibited significant cytotoxicity against these cancer cell lines. The compound's mechanism appears to involve the inhibition of specific enzymes linked to tumor growth .

Anti-inflammatory Potential

Compounds structurally related to this compound have shown potential as anti-inflammatory agents by interacting with cyclooxygenases (COX) and other enzymes involved in inflammatory pathways. This interaction could lead to the development of new therapeutic agents for treating inflammatory diseases.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. The presence of the fluorine atom is hypothesized to enhance binding efficacy, potentially leading to improved therapeutic outcomes in both anticancer and anti-inflammatory applications.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC12H10FNO3Anticancer and anti-inflammatory potential
Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylateC11H8FNO3Similar structure; studied for anti-inflammatory activity
Methyl 2-(2-chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylateC12H10ClFNO3Chlorine substituent alters reactivity; studied for similar activities

Case Studies

  • Antiproliferative Activity : A study evaluated a series of fluorophenyl-isoxazole derivatives, including this compound, showing that these compounds significantly reduced cell viability in various cancer cell lines compared to control treatments like doxorubicin .
  • Toxicity Assessment : In vitro assessments indicated low toxicity towards normal human cells, suggesting a favorable therapeutic index for this compound compared to its cytotoxic effects on tumor cells .

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)14-11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3

InChI Key

FJEZPEGSDJPUDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.